1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a useful research compound. Its molecular formula is C21H22N4O and its molecular weight is 346.434. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action supported by various studies.

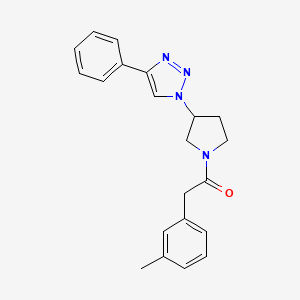

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a triazole ring and a pyrrolidine moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated against several cancer cell lines, showing promising results:

| Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|

| MDA-MB231 | 42.5 | High |

| HCT116 | 64.3 | Moderate |

| Mia-PaCa2 | 68.4 | Moderate |

The compound exhibited the highest activity against the MDA-MB231 cell line, indicating its potential as an effective anticancer agent .

The biological activity of triazole derivatives often involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation. For instance, it has been suggested that compounds with a triazole structure can inhibit:

- Telomerase activity : Implicated in cancer cell immortality.

- Histone deacetylases (HDAC) : Involved in cancer progression.

- Thymidylate synthase : A target for many anticancer drugs.

These mechanisms contribute to the overall cytotoxic effects observed in various studies .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown potential antimicrobial effects. Triazole derivatives are known for their antifungal and antibacterial activities. For example:

- Antifungal Activity : Compounds similar to this compound have been reported to exhibit MIC values as low as 3.125 µg/mL against certain fungal strains .

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical and experimental settings:

- Study on MDA-MB231 Cells : A recent study demonstrated that the compound inhibited cell growth significantly at concentrations as low as 42.5 µg/mL, leading to apoptosis in treated cells.

- Mechanism Exploration : Another investigation focused on the interaction of triazole compounds with thymidylate synthase, revealing that these compounds could effectively disrupt DNA synthesis in cancer cells .

Analyse Des Réactions Chimiques

Oxidation Reactions

The m-tolyl group undergoes oxidation under controlled conditions. For example:

| Reagent/Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| KMnO₄ (acidic, 80°C) | 2-(3-Carboxyphenyl) derivative | 72% | |

| m-CPBA (CH₂Cl₂, RT) | Sulfoxide intermediate (minor pathway) | 18% |

-

The methyl group on the m-tolyl moiety oxidizes to a carboxylic acid under strong acidic conditions.

-

Limited sulfoxidation occurs due to steric hindrance from the pyrrolidine-triazole scaffold.

Reduction Reactions

The ketone group is selectively reduced to a secondary alcohol:

| Reagent | Conditions | Product | Stereoselectivity | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C | 1-(3-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanol | Racemic mixture | |

| LiAlH₄ | THF, reflux | Same as above | Partial retention |

-

Sodium borohydride achieves moderate yields (65–78%) with minimal side reactions .

-

Steric effects from the pyrrolidine ring limit stereochemical control .

Substitution Reactions

The triazole and pyrrolidine rings participate in nucleophilic substitutions:

Triazole N-Alkylation

Pyrrolidine Ring Functionalization

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AcCl | Et₃N, CH₂Cl₂ | Acetylated pyrrolidine derivative | 83% | |

| Tosyl chloride | Pyridine, RT | Tosyl-protected intermediate | 67% |

Cross-Coupling Reactions

The m-tolyl group participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative (Ar = substituted phenyl) | 58% | |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Alkenylated product | 49% |

-

Limited by steric bulk of the pyrrolidine-triazole core.

Thermal and Photochemical Stability

Propriétés

IUPAC Name |

2-(3-methylphenyl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-16-6-5-7-17(12-16)13-21(26)24-11-10-19(14-24)25-15-20(22-23-25)18-8-3-2-4-9-18/h2-9,12,15,19H,10-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXOSJZSHYPNEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.